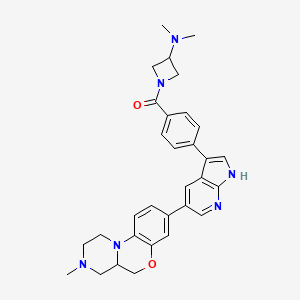
Hpk1-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 10 (Hpk1-IN-10) is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family and plays a crucial role in regulating immune responses, particularly in T-cell activation and function . Inhibiting HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-10 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Hpk1-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
Hpk1-IN-10 exerts its effects by inhibiting the activity of HPK1, a kinase involved in the negative regulation of T-cell activation . HPK1 phosphorylates the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to the down-regulation of signaling events required for T-cell activation and proliferation . By inhibiting HPK1, this compound enhances T-cell activation and function, thereby promoting antitumor immunity .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Hpk1-IN-10 in terms of their mechanism of action and therapeutic potential. These include:
Compound K: A novel, potent, and selective HPK1 small molecule kinase inhibitor.
NDI-101150: A highly selective HPK1 inhibitor that enhances B cell activation and antitumor immunity.
Isoindolone Compounds: Novel HPK1 inhibitors for treating cancer.
Uniqueness of this compound
This compound is unique due to its specific structure and high selectivity for HPK1, which allows for effective inhibition of the kinase with minimal off-target effects . This selectivity is crucial for its potential use in cancer immunotherapy, as it enhances T-cell activation without negatively impacting other signaling pathways .
Properties
Molecular Formula |
C31H34N6O2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[3-(dimethylamino)azetidin-1-yl]-[4-[5-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methanone |
InChI |
InChI=1S/C31H34N6O2/c1-34(2)24-17-36(18-24)31(38)21-6-4-20(5-7-21)27-15-33-30-26(27)12-23(14-32-30)22-8-9-28-29(13-22)39-19-25-16-35(3)10-11-37(25)28/h4-9,12-15,24-25H,10-11,16-19H2,1-3H3,(H,32,33) |
InChI Key |
OEHYREZCNWAJNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CC5=C(NC=C5C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C)N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


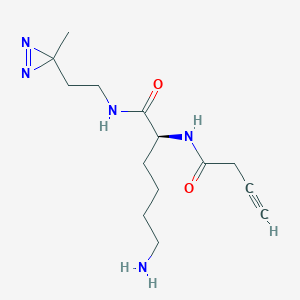
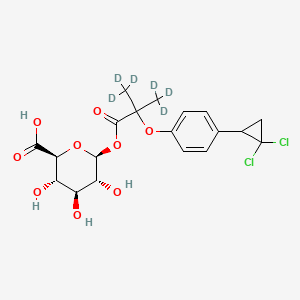
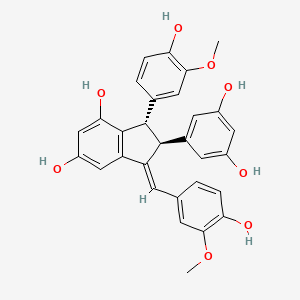
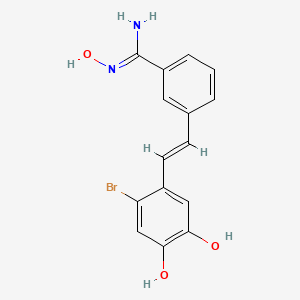
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)

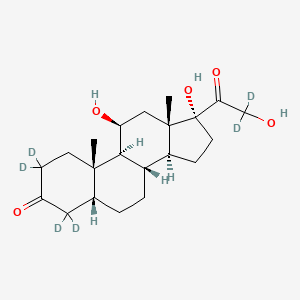

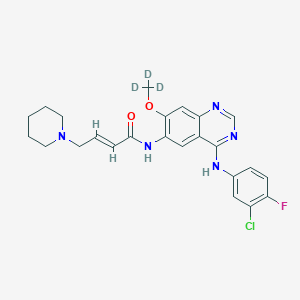

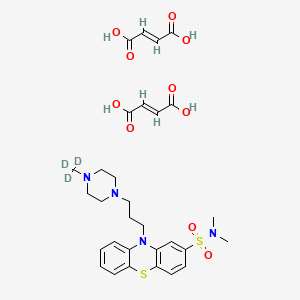
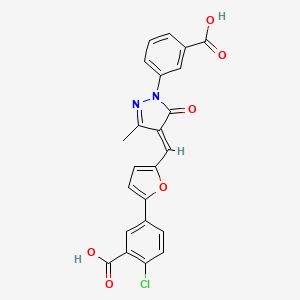

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
